

From Venom to Vital Medicine: The Discovery of Captopril from Bothrops jararaca

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A Technical Guide on the Journey from Serendipitous Observation to Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of **Captopril**, the first orally active angiotensin-converting enzyme (ACE) inhibitor, represents a landmark achievement in cardiovascular medicine and a prime example of successful nature-inspired drug development. This technical guide provides an in-depth exploration of the pivotal journey from the venom of the Brazilian pit viper, *Bothrops jararaca*, to the synthesis of this life-saving therapeutic. We will delve into the initial observations of the venom's potent hypotensive effects, the meticulous isolation and characterization of the bradykinin-potentiating factors (BPFs), the development of the intravenous ACE inhibitor Teprotide, and the ultimate rational design of the orally bioavailable **Captopril**. This guide will detail the experimental protocols, present key quantitative data in a structured format, and provide visualizations of the critical biochemical pathways and experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction: The Serendipitous Bite and the Dawn of a New Therapeutic Class

The story of **Captopril** begins not in a laboratory, but with the envenomation by the *Bothrops jararaca* snake. Victims of its bite exhibited a dramatic and often fatal drop in blood pressure.

This potent physiological effect intrigued Brazilian scientist Dr. Sérgio Henrique Ferreira, who, in the 1960s, initiated research into the venom's components.[1][2] His work led to the discovery of a mixture of peptides he named bradykinin-potentiating factor (BPF), which significantly enhanced the effects of the vasodilator bradykinin.[3] This seminal discovery laid the groundwork for a new approach to treating hypertension.

In the late 1960s, Sir John Vane's laboratory at the Royal College of Surgeons in England further elucidated the mechanism of BPF.[4] They demonstrated that BPF inhibited an enzyme then known as "kininase II," which was responsible for the inactivation of bradykinin.[5] Crucially, they also discovered that this same enzyme was identical to the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) responsible for producing the potent vasoconstrictor, angiotensin II.[5] This dual action of ACE—inactivating a vasodilator and producing a vasoconstrictor—made it a prime target for a novel class of antihypertensive drugs.

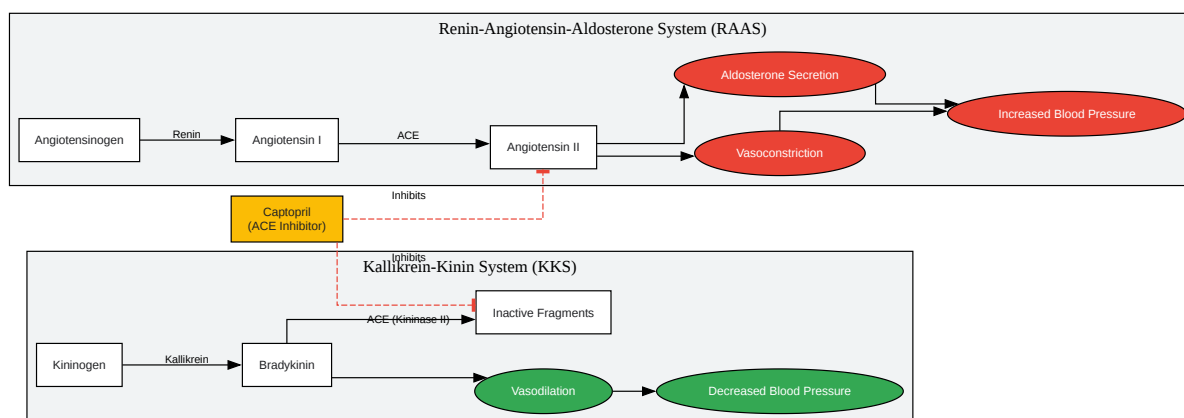
The Renin-Angiotensin-Aldosterone and Kallikrein-Kinin Systems: A Delicate Balance

The physiological effects of Bothrops jararaca venom and the subsequent development of **Captopril** are best understood in the context of two interconnected systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System (KKS).

The RAAS is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance. A decrease in renal blood flow triggers the release of renin, which converts angiotensinogen to angiotensin I. ACE then converts angiotensin I to the highly potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure.

The KKS is a parallel system that, in contrast, generally promotes vasodilation and a decrease in blood pressure. Kallikrein acts on kininogen to produce bradykinin, a potent vasodilator. ACE (kininase II) is a primary enzyme responsible for the degradation and inactivation of bradykinin.

The venom of Bothrops jararaca, and subsequently **Captopril**, exert their hypotensive effects by inhibiting ACE, thereby simultaneously blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of the vasodilator bradykinin.



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Figure 1: The dual action of **Captopril** on the RAAS and KKS pathways.

Experimental Protocols: From Venom Fractionation to ACE Inhibition Assays

The journey from venom to **Captopril** involved a series of meticulous experimental procedures. Below are detailed methodologies for the key experiments.

Isolation of Bradykinin-Potentiating Factors (BPFs)

The initial isolation of BPFs from *Bothrops jararaca* venom was a critical first step. The following protocol is a composite of the methods described by Ferreira et al. (1970).^[4]

Objective: To isolate and purify the peptide fractions from Bothrops jararaca venom that exhibit bradykinin-potentiating activity.

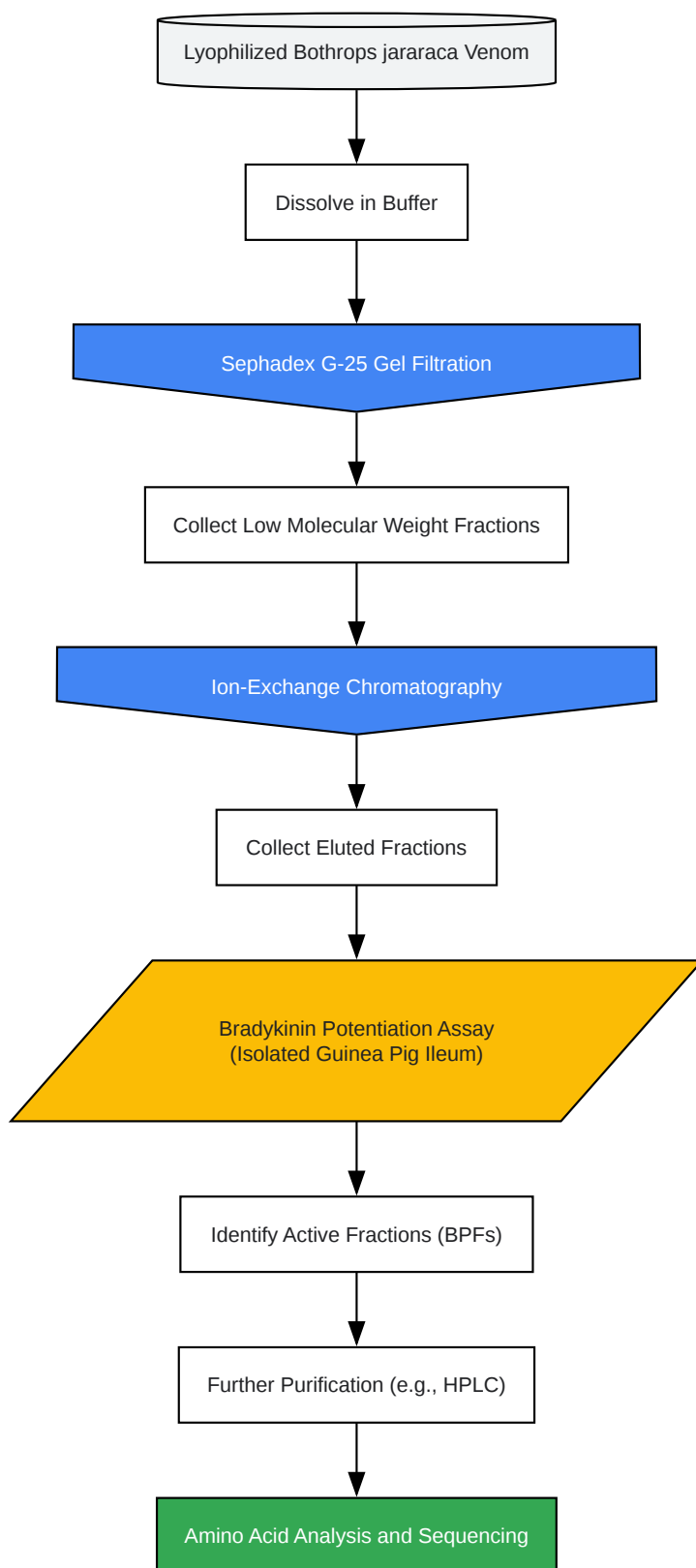
Materials:

- Lyophilized Bothrops jararaca venom
- Sephadex G-25 gel
- DEAE-cellulose or similar ion-exchange resin
- Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
- Gradient elution buffers for ion-exchange chromatography (e.g., increasing concentrations of sodium chloride in a buffer)
- Spectrophotometer for monitoring protein elution (280 nm)
- Lyophilizer

Procedure:

- Crude Venom Preparation: Dissolve a known quantity of lyophilized venom in the starting buffer (e.g., 50 mM ammonium bicarbonate).
- Gel Filtration Chromatography:
 - Load the dissolved venom onto a Sephadex G-25 column equilibrated with the same buffer.
 - Elute the components with the buffer at a constant flow rate.
 - Collect fractions and monitor the absorbance at 280 nm to identify protein-containing fractions.
 - Pool the fractions corresponding to the low molecular weight peptides, which is where the BPFs are expected to be found.[6]

- Ion-Exchange Chromatography:
 - Apply the pooled low molecular weight fraction from the gel filtration step to an ion-exchange chromatography column (e.g., DEAE-cellulose).
 - Wash the column with the starting buffer to remove unbound components.
 - Elute the bound peptides using a salt gradient (e.g., 0 to 1 M NaCl).
 - Collect fractions and monitor the absorbance at 280 nm.
- Bradykinin Potentiation Assay:
 - Test each fraction for its ability to potentiate the contractile response of bradykinin on an isolated guinea pig ileum preparation.
 - Fractions demonstrating significant potentiation are considered to contain BPFs.
- Purification and Characterization:
 - Subject the active fractions to further rounds of chromatography (e.g., reverse-phase HPLC) until a pure peptide is obtained.
 - Characterize the purified peptides by amino acid analysis and sequencing.



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Figure 2: Experimental workflow for the isolation of BPFs.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The development of **Captopril** relied on a robust and reproducible assay to measure ACE inhibition. The following is a generalized protocol based on the use of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL).

Objective: To determine the in vitro inhibitory activity of a compound on angiotensin-converting enzyme.

Materials:

- Angiotensin-converting enzyme (from rabbit lung or other sources)
- Hippuryl-L-histidyl-L-leucine (HHL) as the substrate
- Buffer solution (e.g., sodium borate buffer, pH 8.3, containing NaCl)
- Test compounds (e.g., BPFs, Teprotide, **Captopril**) at various concentrations
- Stopping reagent (e.g., 1 M HCl)
- Ethyl acetate for extraction
- Spectrophotometer (for measuring absorbance at 228 nm) or HPLC system

Procedure:

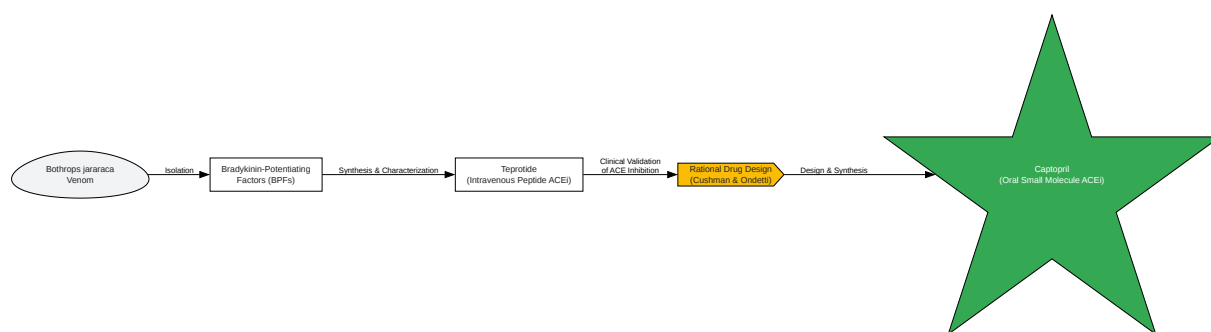
- **Reaction Mixture Preparation:** In a test tube, combine the buffer, ACE solution, and the test compound (or vehicle for control).
- **Pre-incubation:** Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
- **Initiation of Reaction:** Add the HHL substrate to the mixture to start the enzymatic reaction.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- **Termination of Reaction:** Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

- Extraction of Hippuric Acid: Add ethyl acetate to the mixture and vortex to extract the hippuric acid (the product of the reaction).
- Quantification:
 - Spectrophotometric Method: Evaporate the ethyl acetate layer, redissolve the hippuric acid in water or buffer, and measure the absorbance at 228 nm.
 - HPLC Method: Directly inject an aliquot of the ethyl acetate layer into an HPLC system and quantify the hippuric acid peak.
- Calculation of Inhibition: Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

From Peptides to a Potent Pill: The Development of Teprotide and Captopril

The initial BPFs isolated from the venom, while potent ACE inhibitors, were peptides and thus not orally active, limiting their therapeutic potential.^[7] The most potent of these was a nonapeptide that was synthesized and named Teprotide.^[8] Teprotide proved to be a powerful intravenous antihypertensive agent and was instrumental in clinically validating ACE inhibition as a therapeutic strategy.^[9]

The challenge then shifted to developing an orally active, small-molecule ACE inhibitor. This is where the rational drug design efforts of David Cushman and Miguel Ondetti at the Squibb Institute for Medical Research became pivotal.^[10] They hypothesized a model of the ACE active site based on its similarity to another enzyme, carboxypeptidase A. Their groundbreaking work led to the synthesis of a series of compounds, culminating in the development of **Captopril** in 1975.^[10] **Captopril** was designed to bind tightly to the zinc ion within the ACE active site, effectively blocking its function.



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Figure 3: Logical progression from snake venom to the development of **Captopril**.

Quantitative Data: A Comparative Analysis

The following tables summarize the key quantitative data related to the ACE inhibitory activity and hypotensive effects of the compounds derived from *Bothrops jararaca* venom and the subsequent synthetic drugs.

Table 1: In Vitro ACE Inhibitory Activity

| Compound | Type | IC50 (nM) for ACE | Reference(s) |
|---|----------------|--|--------------|
| Bradykinin-Potentiating Peptides (BPFs) | Peptides | Variable (nanomolar to micromolar range) | [11] |
| Teprotide (SQ 20,881) | Nonapeptide | ~100 - 470 | [12] |
| Captopril (SQ 14,225) | Small Molecule | ~1.7 - 23 | [12] |

Table 2: In Vivo Hypotensive Effects

| Compound | Animal Model | Route of Administration | Effect on Blood Pressure | Reference(s) |
|--|-----------------------|-------------------------|---|--------------|
| B. jararaca Venom (crude) | Various | Intravenous | Potent and sustained hypotension | [2] |
| Bradykinin-Potentiating Factors (BPFs) | Rat | Intravenous | Potential of bradykinin-induced hypotension | [13] |
| Teprotide | Hypertensive Patients | Intravenous | Significant reduction in blood pressure | [9] |
| Captopril | Hypertensive Patients | Oral | Dose-dependent reduction in blood pressure | [3][14] |

Conclusion: A Lasting Legacy in Medicine

The discovery of **Captopril** from the venom of *Bothrops jararaca* is a compelling narrative of how curiosity-driven research into a natural toxin can lead to a paradigm shift in clinical medicine. It beautifully illustrates the power of a multidisciplinary approach, combining physiology, pharmacology, and medicinal chemistry. The journey from the initial observation of

the snake's potent hypotensive venom to the rational design of a safe and effective oral medication has not only saved countless lives but also paved the way for the development of an entire class of ACE inhibitors, which remain a cornerstone of cardiovascular therapy today. This in-depth technical guide serves to illuminate the key scientific milestones of this remarkable discovery, providing a valuable resource for the next generation of drug development professionals.

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